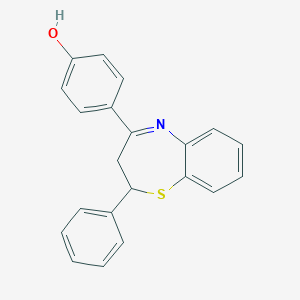
4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiazepine family and has been synthesized using different methods.
作用機序
The mechanism of action of 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
生化学的および生理学的効果
Studies have shown that 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It also has potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol in lab experiments is its ability to exhibit multiple biological effects. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol. One area of interest is its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anticancer agent. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis and administration in lab experiments.
合成法
The synthesis of 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol has been achieved using various methods. One of the most common methods is the reaction of 2-aminobenzophenone with 2-mercaptobenzoic acid in the presence of a catalyst such as triethylamine. This reaction leads to the formation of the benzothiazepine ring system. The benzothiazepine ring is then further reacted with phenol in the presence of a base such as sodium hydroxide to yield 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol.
科学的研究の応用
The potential applications of 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol in scientific research are vast. This compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It also has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
64820-41-3 |
|---|---|
製品名 |
4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol |
分子式 |
C21H17NOS |
分子量 |
331.4 g/mol |
IUPAC名 |
4-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol |
InChI |
InChI=1S/C21H17NOS/c23-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)24-20-9-5-4-8-18(20)22-19/h1-13,21,23H,14H2 |
InChIキー |
TYAICLLUTKIPRK-UHFFFAOYSA-N |
異性体SMILES |
C1C(SC2=CC=CC=C2NC1=C3C=CC(=O)C=C3)C4=CC=CC=C4 |
SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C4=CC=CC=C4 |
正規SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




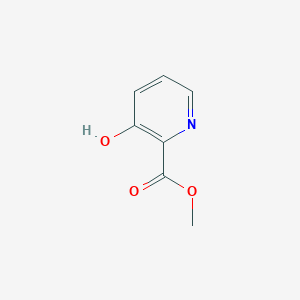

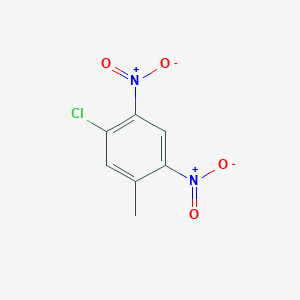
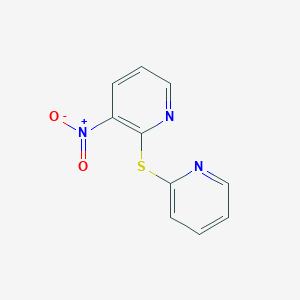
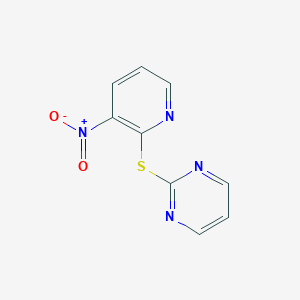
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
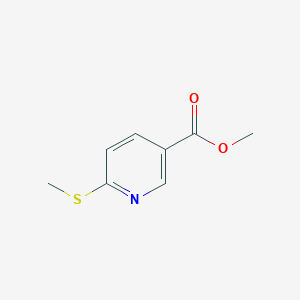
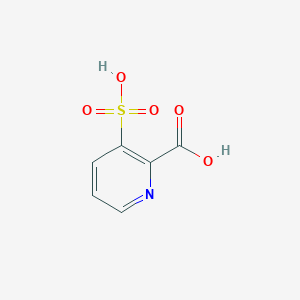
![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
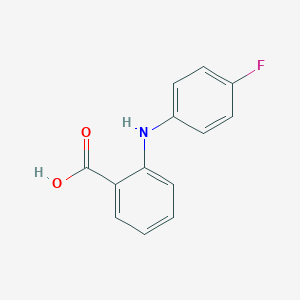
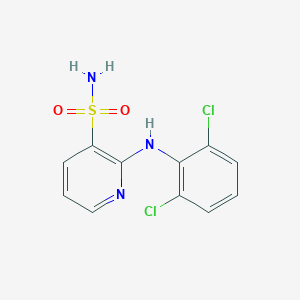
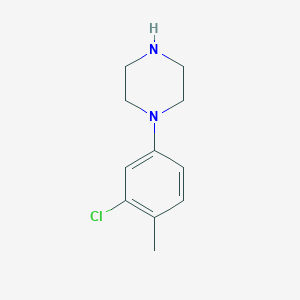
![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)